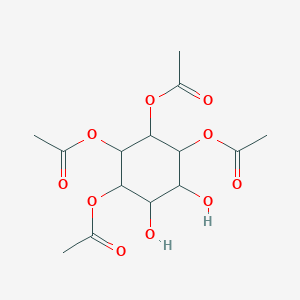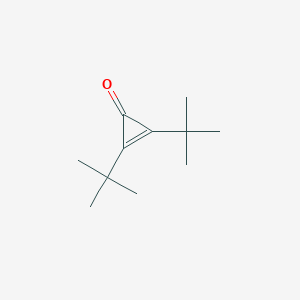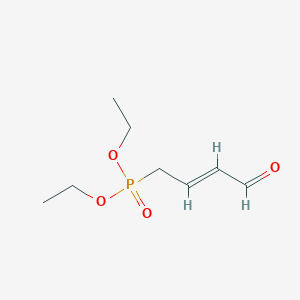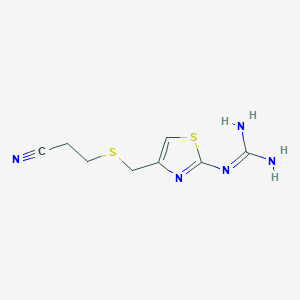
(2,3,4-Triacetyloxy-5,6-dihydroxy-cyclohexyl) acetate
Overview
Description
N-hydroxy-3,4-Methylenedioxyamphetamine (hydrochloride) is a chemical compound that belongs to the class of substituted amphetamines. It is an analog of 3,4-Methylenedioxyamphetamine (MDA), a well-known psychedelic and entactogenic drug. N-hydroxy-3,4-Methylenedioxyamphetamine (hydrochloride) is primarily used in forensic and research applications due to its psychoactive properties and its ability to inhibit the reuptake of neurotransmitters such as noradrenaline and serotonin .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-hydroxy-3,4-Methylenedioxyamphetamine (hydrochloride) typically involves the hydroxylation of 3,4-Methylenedioxyamphetamine. One common method includes the use of hydroxylamine hydrochloride as a reagent under acidic conditions to introduce the hydroxyl group to the amine .
Industrial Production Methods: the general approach involves large-scale synthesis using similar hydroxylation techniques, followed by purification processes to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions: N-hydroxy-3,4-Methylenedioxyamphetamine (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitroso derivatives.
Reduction: Reduction reactions can convert the hydroxylamine group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydroxylamine group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like alkyl halides can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of oximes or nitroso derivatives.
Reduction: Conversion to primary amines.
Substitution: Formation of substituted hydroxylamines.
Scientific Research Applications
N-hydroxy-3,4-Methylenedioxyamphetamine (hydrochloride) has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for mass spectrometry and chromatography.
Biology: Studied for its effects on neurotransmitter systems and potential neurotoxicity.
Medicine: Investigated for its psychoactive properties and potential therapeutic uses in treating certain psychiatric disorders.
Industry: Utilized in forensic toxicology for the detection and analysis of psychoactive substances
Mechanism of Action
The mechanism of action of N-hydroxy-3,4-Methylenedioxyamphetamine (hydrochloride) involves the inhibition of neurotransmitter reuptake. It inhibits the reuptake of noradrenaline more effectively than serotonin, leading to increased levels of these neurotransmitters in the synaptic cleft. This results in enhanced neurotransmission and psychoactive effects. The compound primarily targets the noradrenaline and serotonin transporters .
Comparison with Similar Compounds
3,4-Methylenedioxyamphetamine (MDA): A closely related compound with similar psychoactive properties.
3,4-Methylenedioxymethamphetamine (MDMA): Another analog with entactogenic and stimulant effects.
N-hydroxy-3,4-Methylenedioxymethamphetamine: Similar in structure but with different pharmacological properties
Uniqueness: N-hydroxy-3,4-Methylenedioxyamphetamine (hydrochloride) is unique due to its specific hydroxylation, which alters its pharmacological profile compared to its analogs. It exhibits a different balance of neurotransmitter reuptake inhibition, making it a valuable compound for research into the mechanisms of psychoactive substances .
Properties
IUPAC Name |
(2,3,4-triacetyloxy-5,6-dihydroxycyclohexyl) acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O10/c1-5(15)21-11-9(19)10(20)12(22-6(2)16)14(24-8(4)18)13(11)23-7(3)17/h9-14,19-20H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQLBHQSQMQLFBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(C(C(C(C1OC(=O)C)OC(=O)C)OC(=O)C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30313357 | |
| Record name | 5,6-Dihydroxycyclohexane-1,2,3,4-tetrayl tetraacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30313357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90366-30-6 | |
| Record name | NSC269405 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=269405 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5,6-Dihydroxycyclohexane-1,2,3,4-tetrayl tetraacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30313357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![1,2,3-Tri-O-benzyl-4-[(benzyloxy)methyl]cyclohex-5-ene-1,2,3,4-tetraol](/img/structure/B16886.png)

![methyl 5-[(3aS,5R,6R,6aS)-5-hydroxy-6-[(E,3S)-3-hydroxy-5-methylnon-1-enyl]-1,3a,4,5,6,6a-hexahydropentalen-2-yl]pentanoate](/img/structure/B16889.png)



